3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride

Descripción general

Descripción

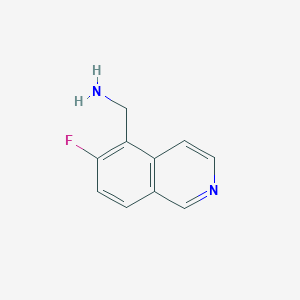

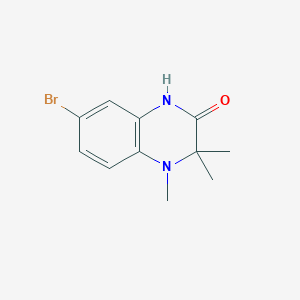

“3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 1820639-22-2 . It has a molecular weight of 202.69 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 202.69 . The InChI code for the compound is 1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H .Aplicaciones Científicas De Investigación

Drug Discovery

The triazole ring, a core component of this compound, is known for its stability and versatility in drug development. It mimics the amide bond, which is a common feature in many drugs, allowing for the creation of novel therapeutics with potentially improved pharmacokinetics and pharmacodynamics. For instance, triazole-containing compounds have been used to develop anticonvulsant drugs like Rufinamide and anticancer agents such as carboxyamidotriazole .

Organic Synthesis

In organic chemistry, the triazole moiety serves as a robust scaffold for constructing complex molecules. Its high chemical stability under various conditions makes it an excellent candidate for synthesizing new organic compounds through click chemistry approaches, which are pivotal for creating diverse chemical libraries .

Polymer Chemistry

The triazole ring can be incorporated into polymers to enhance their properties. For example, it can increase thermal stability, chemical resistance, and mechanical strength. This makes triazole-modified polymers suitable for high-performance materials used in challenging environments .

Supramolecular Chemistry

Triazoles are known to facilitate the formation of supramolecular structures due to their ability to engage in hydrogen bonding. This property is exploited in the design of molecular sensors, switches, and self-assembling materials .

Bioconjugation and Chemical Biology

The compound’s triazole ring can be used for bioconjugation, linking biomolecules to other structures, such as fluorescent tags or therapeutic agents. This is particularly useful in chemical biology for tracking and manipulating biological processes .

Fluorescent Imaging

Due to its strong dipole moment and ability to participate in hydrogen bonding, the triazole ring is often used in the development of fluorescent probes. These probes can be used for imaging in biological systems, aiding in the study of cellular processes and diagnostics .

Materials Science

The unique properties of the triazole ring, such as its aromatic character and stability, make it a valuable component in the development of new materials. These materials can have applications ranging from electronics to coatings with enhanced durability .

Antimicrobial Activities

Compounds with a triazole moiety have shown promise in antimicrobial applications. They can bind with various enzymes and receptors in biological systems, leading to the development of new antibacterial and antifungal agents .

Propiedades

IUPAC Name |

3-(triazol-2-ylmethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-10-4-5-11-12;/h4-5,8-9H,1-3,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDZWDYVBYKBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CN2N=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((2H-1,2,3-triazol-2-yl)methyl)piperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine]](/img/structure/B1450417.png)

![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)

amine](/img/structure/B1450420.png)

![N2-[2-(4-fluorophenyl)ethyl]-1,3-benzoxazole-2,6-diamine](/img/structure/B1450424.png)

![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)